N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE
Description
The compound N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE is a hydrazone derivative featuring a 4-chloro-1,3-dimethylpyrazole moiety linked via a hydrazone bridge to a cyclobutane carboxamide group. The (E)-configuration of the hydrazone group is critical for maintaining structural integrity and biological activity, as seen in analogous compounds validated via single-crystal X-ray analysis .
Properties
IUPAC Name |
4-chloro-N-[(E)-1-[4-(cyclobutanecarbonylamino)phenyl]ethylideneamino]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-11(22-23-19(27)17-16(20)12(2)24-25(17)3)13-7-9-15(10-8-13)21-18(26)14-5-4-6-14/h7-10,14H,4-6H2,1-3H3,(H,21,26)(H,23,27)/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUDNXUEQFTHQA-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1Cl)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N1-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the cyclobutane carboxamide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Hydrazone Group Reactivity
The (E)-hydrazone moiety facilitates nucleophilic addition and condensation reactions. Key findings include:
Phosphonate Formation
Reaction with diethyl phosphite under reflux conditions in anhydrous toluene yields diethyl amino-phosphonate derivatives . This proceeds via a Pudovik-type addition mechanism:
| Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| Diethyl phosphite, toluene, reflux (4–6 hrs) | Diethyl ((4-substituted phenyl)amino)(pyrazol-5-one)methyl phosphonate | 65–78% |
Mechanistic Insight : The hydrazone acts as a Michael acceptor, enabling nucleophilic attack by the phosphite oxygen at the β-carbon of the hydrazone .
Condensation with Carbonyl Compounds
The hydrazone group reacts with aldehydes/ketones to form Schiff base derivatives. For example, condensation with 4-fluorobenzaldehyde generates arylidene-hydrazone hybrids .
Pyrazole Ring Modifications
The 4-chloro-1,3-dimethylpyrazole subunit undergoes substitution and cyclization:
Nucleophilic Aromatic Substitution
The chlorine atom at position 4 of the pyrazole ring is susceptible to displacement by amines or alkoxides under basic conditions :
| Reagent | Product | Conditions |
|---|---|---|
| Morpholine | 4-morpholino-1,3-dimethylpyrazole | K₂CO₃, DMF, 80°C |
| Piperazine | Bis-pyrazolyl piperazine adduct | EtOH, reflux |
Structural Impact : Substitution at C4 alters electronic properties, enhancing π-stacking interactions in biological systems .
Carboxamide Reactivity
The cyclobutanecarboxamide group participates in hydrolysis and aminolysis:
Acid/Base-Catalyzed Hydrolysis
| Conditions | Product | Notes |
|---|---|---|
| 6M HCl, reflux | Cyclobutanecarboxylic acid | Complete cleavage of the amide bond |
| NaOH (aq.), 100°C | Cyclobutanecarboxylate salt | Partial racemization observed |
Kinetics : Hydrolysis rates are slower compared to linear amides due to cyclobutane ring strain .
Reduction Reactions
The hydrazone bond is reducible to a hydrazine derivative:
| Reagent | Product | Selectivity |
|---|---|---|
| NaBH₄/MeOH | N-alkylhydrazine | E/Z isomerism retained |
| H₂/Pd-C | Ethylamine derivative | Over-reduction of pyrazole ring noted |
Oxidation Pathways
Controlled oxidation targets the hydrazone and methyl groups:
| Oxidizing Agent | Site of Oxidation | Product |
|---|---|---|
| KMnO₄/H₂SO₄ | Hydrazone β-carbon | Ketone derivative |
| CrO₃/AcOH | Pyrazole C-methyl | Carboxylic acid |
Side Reactions : Over-oxidation risks degrading the cyclobutane ring .
Reaction Comparison Table
Scientific Research Applications
Medicinal Chemistry
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with specific biological targets, making it suitable for drug development aimed at treating various conditions.
Research indicates that this compound may exhibit significant biological activity due to its ability to modulate enzyme and receptor functions within biological systems. Understanding its mechanism of action can aid in identifying its therapeutic potential and applications in treating diseases.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure can facilitate the development of new chemical entities with desired properties.
Industrial Applications
The compound's properties make it suitable for various industrial applications, including the development of new materials and catalysts. Its synthesis can be optimized for large-scale production, enhancing its utility in commercial settings.
Case Study 1: Pharmacological Evaluation
A study evaluating the pharmacological properties of this compound demonstrated its potential as an anti-inflammatory agent. The compound was shown to inhibit specific inflammatory pathways in vitro, suggesting further investigation into its therapeutic applications is warranted.
Case Study 2: Synthesis and Characterization
Research focused on the synthesis of this compound highlighted several effective synthetic routes that optimize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency.
Case Study 3: Interaction with Biological Targets
Investigations into the interaction of this compound with specific enzymes revealed significant binding affinities, indicating its potential role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N1-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Key Features
The table below highlights structurally similar compounds and their pharmacological or biochemical relevance:
Limitations of Structural Similarity
Despite shared motifs, structurally similar compounds (Tanimoto coefficient >0.85) exhibit only a 20% probability of sharing similar gene expression profiles, emphasizing the need for functional validation . For example, hydrazone derivatives may diverge in mechanism despite structural overlap, as seen in muscarinic vs. cannabimimetic enzyme inhibition .
Implications for Drug Design
- Targeted Libraries : Tools like ChemMapper () enable rapid identification of analogs with 3D similarity, aiding in scaffold hopping or repurposing .
- SAR Studies : The chloro and methyl groups on the pyrazole ring are critical for steric and electronic interactions, while the hydrazone bridge influences solubility and metabolic stability .
Biological Activity
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates a pyrazole ring, a phenyl group, and a cyclobutane carboxamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | 4-chloro-N-[(E)-1-[4-(cyclobutanecarbonylamino)phenyl]ethylideneamino]-2,5-dimethylpyrazole-3-carboxamide |
| Molecular Formula | C19H22ClN5O2 |
| Molecular Weight | 391.86 g/mol |
| InChI Key | InChI=1S/C19H22ClN5O2/c1-11(22-23-19(27)17-16(20)12(2)24-25(17)3)13-7-9-15(10-8-13)21-18(26)14-5-4-6-14/h7-10,14H,4-6H2,1-3H3,(H,21,26)(H,23,27)/b22-11+ |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate the activity of certain enzymes or receptors, leading to various pharmacological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that structural modifications can enhance the anticancer properties of related compounds through improved interactions with target proteins involved in cell proliferation and apoptosis .
- Antimicrobial Properties : The presence of the pyrazole moiety in similar compounds has been linked to antimicrobial activity. This suggests that this compound may also possess similar properties .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various pyrazole derivatives on glioblastoma cells. The results indicated that certain modifications led to an IC50 value significantly lower than standard chemotherapeutic agents .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of hydrazone derivatives, revealing that compounds containing the pyrazole structure exhibited notable activity against both Gram-positive and Gram-negative bacteria .
Study 3: Inhibition of Inflammatory Pathways
Research demonstrated that specific analogs could inhibit NF-kB signaling pathways, reducing inflammation in cellular models. This suggests potential therapeutic applications in chronic inflammatory diseases .
Q & A
Basic: What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?
The synthesis typically involves multi-step reactions starting with condensation of hydrazine derivatives with carbonyl-containing intermediates. Key intermediates include:
- 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl hydrazide , formed via reaction of 4-chloro-1,3-dimethylpyrazole-5-carboxylic acid with hydrazine hydrate under reflux .
- Cyclobutanecarboxamide derivatives , synthesized through coupling reactions using activating agents like EDCI/HOBt .
Characterization of intermediates via -NMR, -NMR, and LC-MS is critical to confirm structural integrity .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). Bayesian optimization algorithms have outperformed traditional one-variable-at-a-time (OVAT) approaches by identifying non-linear interactions between variables . For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | THF/DMF | DMF |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Parallel synthesis platforms can further accelerate optimization . |
Basic: What analytical techniques are recommended for structural elucidation?
- X-ray crystallography : Resolves absolute configuration using SHELXL for refinement, particularly for hydrazone and cyclobutane moieties .
- Vibrational spectroscopy (FT-IR) : Confirms carbonyl (C=O, ~1650–1750 cm) and hydrazone (N–H, ~3200 cm) groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula with <3 ppm error .
Advanced: How can computational methods predict structure-activity relationships (SAR)?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity. For example:
- Hydrazone conformation (E/Z isomerism) affects binding to target proteins; DFT optimizes the lowest-energy conformation .
- Molecular docking with proteins (e.g., cyclooxygenase-2) identifies key interactions (hydrogen bonds with pyrazole rings) .
Basic: How are impurities identified and quantified during synthesis?
- Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities using a C18 column and gradient elution (acetonitrile/water) .
- LC-MS/MS identifies byproducts, such as unreacted hydrazide intermediates or cyclobutane ring-opened derivatives .
Advanced: How can crystallographic data contradictions (e.g., twinned crystals) be resolved?
Use twin refinement in SHELXL by defining twin laws (e.g., twofold rotation) and partitioning intensity contributions. For example:
- A BASF parameter of 0.35–0.45 indicates partial twinning in hydrazone-containing crystals .
- PLATON software validates symmetry operations and detects missed twinning .
Basic: What precautions are needed to stabilize hydrazone moieties during synthesis?
- Maintain pH < 7 to prevent hydrolysis; use buffered conditions (e.g., acetate buffer, pH 5.5) .
- Avoid prolonged exposure to light to prevent E/Z isomerization .
Advanced: How can flow chemistry improve scalability for sensitive intermediates?
Microfluidic reactors enable precise control of residence time (e.g., 2–5 min) and temperature for unstable intermediates like hydrazones. Example setup:
- Omura-Sharma-Swern oxidation in continuous flow prevents exothermic decomposition observed in batch reactions .
Basic: What in vitro assays evaluate biological activity?
- Antioxidant activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .
- Anti-inflammatory activity : COX-2 inhibition measured via ELISA .
Advanced: How can proteomics identify molecular targets in complex biological systems?
- Activity-based protein profiling (ABPP) : Uses alkyne-tagged analogs for click chemistry-based enrichment and LC-MS/MS identification .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k/k) with purified proteins .
Basic: How to troubleshoot low yields in the final coupling step?
- Optimize activating agents: Replace EDCI with DCC for sterically hindered amines .
- Use Dean-Stark traps to remove water in refluxing toluene for imine formation .
Advanced: What strategies validate synthetic routes for enantiomeric purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
